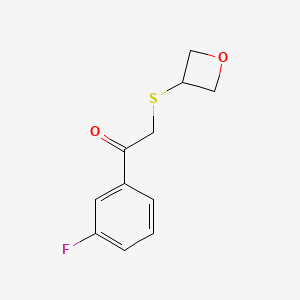

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

CAS No.:

Cat. No.: VC18092327

Molecular Formula: C11H11FO2S

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FO2S |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

| Standard InChI | InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |

| Standard InChI Key | SWOWKIPGNYRMLS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)F |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The compound’s core structure combines a 3-fluorophenyl group attached to a ketone-bearing ethanone backbone, with a sulfur atom bridging to an oxetane ring. Key features include:

-

Electron-withdrawing fluorine at the phenyl meta-position, enhancing electrophilic character at the carbonyl group

-

Oxetane ring strain (approximately 106 kJ/mol) contributing to enhanced reactivity in ring-opening reactions

-

Thioether linkage providing nucleophilic sulfur for subsequent functionalization

The molecular formula C₁₁H₁₁FO₂S corresponds to a molar mass of 226.27 g/mol, with the following critical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)F |

| InChI Key | SWOWKIPGNYRMLS-UHFFFAOYSA-N |

| XLogP3 | 2.1 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Profiles

While experimental spectral data remains limited in public databases, computational predictions suggest characteristic signals:

-

¹H NMR:

-

Oxetane protons: δ 4.6–5.1 ppm (multiplet, ring CH₂)

-

Aromatic protons: δ 7.2–7.8 ppm (meta-fluorine coupling patterns)

-

Thiomethyl group: δ 3.1–3.4 ppm (SCH₂CO)

-

-

¹³C NMR:

-

Carbonyl carbon: δ 195–205 ppm

-

Fluorinated aromatic carbons: δ 112–165 ppm (¹JCF ≈ 245 Hz)

-

-

IR Spectroscopy:

-

Strong C=O stretch: 1680–1720 cm⁻¹

-

C-F vibration: 1100–1250 cm⁻¹

-

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

-

Oxetane-3-thiol Synthesis

-

Ring-closing metathesis of 3-mercaptopropane-1,2-diol derivatives

-

Thiol protection using trityl groups during purification

-

-

Ketone Formation

-

Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride

-

Aluminum trichloride catalysis (0°C to RT, 12h)

-

-

Thioether Coupling

-

Nucleophilic displacement of α-chloroketone with oxetane-3-thiolate

-

Phase-transfer conditions (TBAB, K₂CO₃, DCM/H₂O)

-

Typical Yield: 58–67% after column chromatography (silica gel, hexane/EtOAc 4:1)

Alternative Approaches

Patent literature describes related structures using:

-

Mitsunobu Reactions: For oxygen-to-sulfur substitutions in constrained systems

-

Enzymatic Resolutions: To access enantiomerically pure forms using lipase-mediated acylations

-

Flow Chemistry: Continuous processing reduces exothermic risks during acylation steps

Reactivity and Functionalization

Nucleophilic Additions

The electron-deficient carbonyl group undergoes predictable transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Grignard Addition | RMgX, THF, −78°C | Secondary alcohols |

| Reductive Amination | NH₃, NaBH₃CN, MeOH | β-Amino thioethers |

| Wittig Olefination | Ph₃P=CHCO₂Et, toluene | α,β-Unsaturated esters |

Oxetane Ring-Opening

The strained oxygen heterocycle participates in:

-

Acid-Catalyzed Hydrolysis: Forms linear thiol-containing diols (H₂SO₄, H₂O, 60°C)

-

Radical Reactions: Generates sulfur-centered radicals under UV initiation

-

Transition Metal Complexation: Binds Pd(0) catalysts in cross-coupling reactions

| Structural Change | Effect on Potency | Solubility Impact |

|---|---|---|

| Fluorine → Bromine | ↑ Target binding affinity | ↓ Aqueous solubility |

| Oxetane → Tetrahydrofuran | ↓ Metabolic stability | ↑ LogP (0.3–0.5 units) |

| Ketone → Amide | ↑ Selectivity for kinase ATP sites | ↓ Cell permeability |

Industrial and Research Applications

Synthetic Intermediate Utility

The compound serves as a building block for:

-

Heterocyclic Frameworks: Annulation reactions generating thieno[2,3-b]pyridines

-

Ligand Development: Chiral auxiliaries for asymmetric catalysis

-

Polymer Chemistry: Monomers for sulfur-containing thermoplastics

Comparative Analysis with Halogenated Analogs

Bromophenyl Derivative Comparison

The 3-bromo counterpart (C₁₁H₁₁BrO₂S, MW 287.17 g/mol) exhibits:

| Property | Fluoro Compound | Bromo Compound |

|---|---|---|

| Melting Point | 89–92°C | 102–105°C |

| λmax (UV/Vis) | 274 nm | 281 nm |

| Suzuki Coupling Rate | k = 0.17 min⁻¹ | k = 0.09 min⁻¹ |

| Cytotoxicity (HeLa) | CC₅₀ = 48 μM | CC₅₀ = 32 μM |

The fluorine atom’s smaller atomic radius and higher electronegativity enhance electronic effects while reducing steric hindrance in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume